molecular formula C8H10ClNO2 B1427199 2-Chloro-3-(2-methoxyethoxy)pyridine CAS No. 1484765-63-0

2-Chloro-3-(2-methoxyethoxy)pyridine

Cat. No.: B1427199
CAS No.: 1484765-63-0
M. Wt: 187.62 g/mol
InChI Key: IXVUBQDDFBBTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-methoxyethoxy)pyridine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methoxyethoxy)pyridine typically involves the substitution reaction of 2-chloropyridine with 2-methoxyethanol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is usually heated to reflux to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methoxyethoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Aldehydes, carboxylic acids, or ketones.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-3-(2-methoxyethoxy)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(2-methoxyethoxy)pyridine: Features a chlorine atom and a methoxyethoxy group.

    2-Chloro-3-(2-ethoxyethoxy)pyridine: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.

    2-Chloro-3-(2-hydroxyethoxy)pyridine: Contains a hydroxyethoxy group instead of methoxyethoxy.

Uniqueness

This compound is unique due to the presence of the methoxyethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-chloro-3-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-5-6-12-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVUBQDDFBBTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(2-methoxyethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.